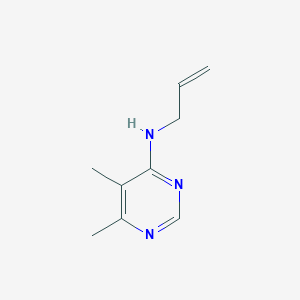

N-allyl-5,6-dimethylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-allyl-5,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.224 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

The synthesis of N-allyl-5,6-dimethylpyrimidin-4-amine typically involves the reaction of 5,6-dimethylpyrimidin-4-amine with allyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Alkylation and Functionalization Reactions

The allyl amine moiety in N-allyl-5,6-dimethylpyrimidin-4-amine participates in alkylation reactions under basic conditions. For example:

-

Methylation : Treatment with methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) yields N-allyl-N-methyl-5,6-dimethylpyrimidin-4-amine. This reaction proceeds via deprotonation of the amine followed by nucleophilic substitution, achieving a 93% yield under optimized conditions .

Reaction Conditions :

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl iodide | NaH (60%) | THF | 0°C → RT | 93% |

Radical Cascade Reactions

The allyl group facilitates radical-mediated cyclization processes. In xanthate-based radical cascades:

-

Indolizine Formation : Reaction with xanthates (e.g., ethyl xanthate) and diethyl peroxide (DLP) initiates a radical chain process. The allyl group undergoes intermolecular addition, followed by intramolecular cyclization to form indolizine derivatives. Pyrimidine rings with electron-withdrawing substituents enhance reactivity .

Key Observations :

-

Pyrimidines (e.g., 5,6-dimethyl derivatives) show superior reactivity compared to pyridines, with yields exceeding 50% .

-

Methyl groups at the 5,6-positions moderately activate the pyrimidine ring for radical trapping .

Example Reaction :

textThis compound + Ethyl xanthate → Indolizine derivative Conditions: DLP (10 mol%), DCE, reflux, 18 h Yield: 48–68%[6][10]

Multicomponent Ugi-Smiles Couplings

This compound serves as a substrate in Ugi-Smiles reactions, combining with aldehydes, isocyanides, and nitroarenes to form complex heterocycles. The allyl amine acts as a nucleophile, enabling four-component couplings .

Representative Data :

| Entry | Aldehyde | Isocyanide | Product Yield |

|---|---|---|---|

| 1 | Cyclohexanone | tert-Butyl | 61% |

| 2 | Benzaldehyde | Cyclohexyl | 68% |

Catalytic Cross-Coupling Reactions

Nickel-catalyzed difunctionalization of the allyl group enables coupling with aryl iodides and boronic acids. For example:

-

1,3-Dicarbofunctionalization : Using Ni(COD)₂ and dppm ligands, the allyl group undergoes sequential coupling with aryl iodides and boronic acids, yielding diarylated pyrimidines .

Optimized Protocol :

| Catalyst | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Ni(COD)₂ | dppm | K₃PO₄ | Dioxane | 100°C | 65% |

Hydrolysis and Rearrangement

Under acidic or oxidative conditions:

-

Amine Hydrolysis : Prolonged exposure to HCl/EtOH leads to cleavage of the allyl group, regenerating 5,6-dimethylpyrimidin-4-amine .

-

Smiles Rearrangement : In nitroarene-containing systems, the allyl group migrates to form N-aryl derivatives .

Biological Activity and Derivatives

While not a direct reaction, this compound derivatives exhibit antimicrobial properties. Schiff base derivatives with sulfonamide groups show anti-MRSA activity (MIC: 3.91 μM) .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

N-allyl-5,6-dimethylpyrimidin-4-amine is synthesized through the nucleophilic substitution of 5,6-dimethylpyrimidin-4-amine with allyl bromide. This reaction typically occurs under basic conditions using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with potassium carbonate as the base. The process involves heating the mixture to facilitate complete conversion.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The allyl group can be oxidized to form epoxides or aldehydes.

- Reduction : The pyrimidine ring can be reduced to dihydropyrimidine derivatives.

- Substitution : The amine group can participate in nucleophilic substitutions with electrophiles.

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing more complex pyrimidine derivatives that exhibit pharmacological activities. These derivatives may have potential applications as:

- Antiviral agents

- Anticancer drugs

- Antimicrobial compounds

The structural similarity of this compound to biologically active pyrimidines makes it a candidate for drug development targeting specific enzymes or receptors involved in disease mechanisms.

Biological Studies

In biological research, this compound can be utilized to study enzyme inhibitors and receptor ligands. Its mechanism of action typically involves interaction with molecular targets such as nucleic acid synthesis enzymes and G-protein coupled receptors (GPCRs). These interactions can modulate cellular signaling pathways and metabolic processes.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with similar pyrimidine derivatives:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 5,6-Dimethylpyrimidin-4-amine | Lacks allyl group | Less reactive; limited biological activity |

| N-Allylpyrimidin-4-amine | Similar structure without methyl groups | Different reactivity; potential for different pharmacological properties |

| N-Allyl-2,4-diaminopyrimidine | Contains an additional amine group | Influences binding interactions; varied pharmacological profile |

This table illustrates how variations in structure can lead to differences in reactivity and biological activity, emphasizing the significance of N-allyl substitution in enhancing its potential applications.

Case Studies and Research Findings

Recent studies have documented the synthesis and evaluation of various derivatives based on this compound. For instance:

- A study highlighted its use in developing selective antagonists for adenosine receptors, showcasing its role in modulating key cellular pathways .

- Another investigation focused on the optimization of related pyrimidine compounds for enhanced pharmacokinetic properties, indicating the broader applicability of this class of compounds in drug discovery .

Wirkmechanismus

The mechanism of action of N-allyl-5,6-dimethylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include nucleic acid synthesis enzymes, kinases, and G-protein coupled receptors (GPCRs). The compound’s effects are mediated through binding interactions, leading to changes in cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

N-allyl-5,6-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

5,6-Dimethylpyrimidin-4-amine: Lacks the allyl group, which may result in different reactivity and biological activity.

N-allylpyrimidin-4-amine: Similar structure but without the methyl groups at positions 5 and 6, affecting its chemical properties and applications.

N-allyl-2,4-diaminopyrimidine: Contains an additional amine group, which can influence its binding interactions and pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Biologische Aktivität

N-allyl-5,6-dimethylpyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antiviral contexts. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, it has been tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The compound's action is bactericidal, primarily inhibiting protein synthesis pathways and subsequently affecting nucleic acid and peptidoglycan production .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to reduced protein synthesis.

- Disruption of Nucleic Acid Synthesis : By affecting nucleic acid pathways, the compound inhibits bacterial replication.

- Biofilm Inhibition : Studies have indicated that similar compounds can reduce biofilm formation in pathogenic bacteria like MRSA .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in various biological contexts:

- Antibacterial Efficacy : A study demonstrated that a series of pyrimidine derivatives showed significant antibacterial activity against Gram-positive bacteria with MIC values comparable to standard antibiotics .

- Biofilm Formation : Research highlighted that certain pyrimidine derivatives could inhibit biofilm formation significantly more than traditional treatments like ciprofloxacin .

- Antiviral Potential : While direct studies on this compound are scarce, related pyrimidine compounds have shown promise in inhibiting viral enzymes critical for replication .

Conclusion and Future Directions

This compound presents a promising avenue for further research due to its antimicrobial properties and potential antiviral applications. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiles.

- Mechanistic studies elucidating its action at the molecular level.

- Clinical trials to assess efficacy and safety in human subjects.

The ongoing exploration of heterocyclic compounds like this compound could lead to the development of new therapeutic agents against resistant bacterial strains and viral infections.

Eigenschaften

IUPAC Name |

5,6-dimethyl-N-prop-2-enylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-4-5-10-9-7(2)8(3)11-6-12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDRRENOBKDUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1NCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.